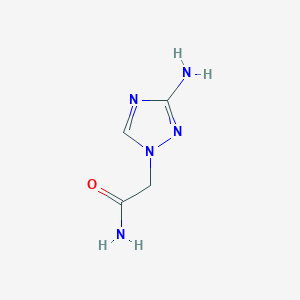

2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7N5O |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)acetamide |

InChI |

InChI=1S/C4H7N5O/c5-3(10)1-9-2-7-4(6)8-9/h2H,1H2,(H2,5,10)(H2,6,8) |

InChI Key |

BGIJBMHMRYKFJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NN1CC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Amino 1h 1,2,4 Triazol 1 Yl Acetamide and Its Analogues

Classical Synthetic Approaches for 1,2,4-Triazole-Acetamide Scaffolds

Traditional methods for constructing the 1,2,4-triazole-acetamide framework often rely on well-established, multi-step reaction sequences that provide a high degree of control over the final molecular architecture.

Multi-step Reaction Pathways Utilizing Intermediate Precursors

The synthesis of 1,2,4-triazole (B32235) derivatives frequently involves a sequential construction process starting from simple, commercially available materials. A common strategy begins with an acid chloride, such as chloroacetyl chloride, which undergoes a Friedel-Crafts acylation with a substituted benzene (B151609) to yield a phenacyl chloride intermediate. rsc.org This intermediate can then react with 1,2,4-triazole in the presence of a mild base like sodium bicarbonate to form a ketone-containing triazole derivative. rsc.org

Another prevalent multi-step approach starts with the esterification of a carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to produce a key carbohydrazide (B1668358) (or hydrazide) intermediate. acs.orgnih.gov This hydrazide can then be used to construct the triazole ring. For instance, reaction with carbon disulfide in an alkaline solution yields a dithiocarbazinate salt, which upon cyclization with hydrazine hydrate, forms a 4-amino-5-mercapto-1,2,4-triazole. rjptonline.org This amino-triazole can then be further modified. A series of acetamide (B32628) derivatives containing 1,2,4-triazole and azinane moieties has been synthesized through a pathway involving the initial formation of a carboxylate and then a carbohydrazide. tubitak.gov.tr

Similarly, multi-step protocols have been employed starting from 4-amino-1,2,4-triazole (B31798), which can be condensed with ketones to form Schiff bases. nih.gov These intermediates can undergo further reactions, such as the addition of acetyl chloride to the azomethine group, to build more complex structures. nih.gov

Pinner Reaction Strategy for 2-(1H-1,2,4-Triazol-3-yl)acetates

The Pinner reaction provides a strategic route to α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates. researchgate.net This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. researchgate.netresearchgate.net

In this context, α-substituted ethyl cyanoacetates are converted into their corresponding carboxyimidate Pinner salts. These serve as key intermediates for heterocycle formation. The subsequent reaction of these salts with formylhydrazide leads to the formation of the desired 2-(1H-1,2,4-triazol-3-yl)acetates. researchgate.net The regioselectivity of this cyclization depends on the structure of the starting carboxyimidate. researchgate.net This method has been successfully applied to the gram-scale synthesis of various mono- and disubstituted 2-(1H-1,2,4-triazol-3-yl)acetates. researchgate.net

Nucleophilic Substitution and Cyclization Reactions

The formation of the 1,2,4-triazole ring is often achieved through cyclization reactions, which can be preceded or followed by nucleophilic substitutions. One-pot methods have been developed, such as the copper-catalyzed reaction of nitriles and hydroxylamine (B1172632) hydrochloride, which proceeds through intermolecular addition, treatment with another nitrile, and subsequent intramolecular dehydration cyclization.

A versatile approach involves the reaction of hydrazonoyl chlorides with various nucleophiles. isres.org For example, a formal [3+2] cycloaddition using N-methylimidazole and hydrazonoyl chlorides has been developed to synthesize 1,3-disubstituted-1H-1,2,4-triazoles. isres.org Similarly, N,N-dialkylhydrazones can react with nitriles in a sequential process involving in-situ generation of a hydrazonoyl chloride, nucleophilic addition, and cyclization to afford multi-substituted N-alkyl-triazoles.

Alkylation of the pre-formed 1,2,4-triazole ring is another key strategy. The regioselectivity of alkylation can be controlled by the choice of base and reaction conditions. For example, using sodium ethoxide in ethanol (B145695) typically directs alkylation to the N1 position. nih.gov Reaction with ethyl chloroacetate (B1199739) in the presence of sodium methoxide (B1231860) has been used to produce N1-substituted products, which is directly relevant to the synthesis of acetamide derivatives. nih.gov

Green Chemistry Principles in the Synthesis of 1,2,4-Triazole-Acetamide Derivatives

In recent years, synthetic chemistry has increasingly embraced green principles, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials. These principles have been successfully applied to the synthesis of 1,2,4-triazole-acetamide derivatives through methods like copper-catalyzed "click" chemistry and microwave-assisted protocols.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Water and Alternative Solvents

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for forming 1,2,3-triazoles, but related copper-catalyzed methodologies are also vital for 1,2,4-triazole synthesis. nih.govbeilstein-journals.org These reactions are known for their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, often proceeding well in environmentally benign solvents like water. nih.gov

A sustainable approach for forming 4-substituted-1H-1,2,3-triazoles involves the CuAAC of hydrazoic acid (formed in situ from sodium azide) with terminal alkynes. acs.org This reaction can be performed at room temperature in a methanol-water mixture under aerobic conditions. acs.org The Huisgen 1,3-dipolar cycloaddition can be performed between an azide-containing precursor, such as an azidoacetamide derivative, and a terminal alkyne in the presence of a copper sulfate (B86663) and sodium ascorbate (B8700270) catalyst system in a DMSO-H₂O mixture. nih.gov The use of water or other alternative solvents is a key advantage of these copper-catalyzed methods. nih.govnih.gov

| Catalyst System | Solvent(s) | Temperature | Key Feature |

| CuSO₄·5H₂O / Sodium Ascorbate | Methanol-Water | Room Temp. | In situ formation of hydrazoic acid acs.org |

| CuI / TTTA | Water, EtOH, THF, MeCN | Not specified | High chemoselectivity and simple workup nih.gov |

| CuSO₄ / Sodium Ascorbate | DMSO-H₂O | Not specified | Used in coupling azidoacetamide derivatives nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a significant green chemistry tool, drastically reducing reaction times, increasing yields, and often enabling catalyst-free conditions. organic-chemistry.orgpnrjournal.com

A simple and mild method for synthesizing substituted 1,2,4-triazoles involves the reaction of hydrazines with formamide, which proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org Optimization of this reaction showed that heating at 160°C for just 10 minutes provided excellent yields. organic-chemistry.org This technique has been applied to synthesize various N-substituted acetamide derivatives of 1,2,4-triazoles. For instance, the synthesis of N-(substituted)-5-((1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide moieties was completed in 31–68 seconds using microwave-assisted methods, a significant improvement over conventional heating. rsc.org

Ultrasound irradiation is another non-conventional energy source that promotes the synthesis of 1,2,4-triazole derivatives. nih.govmdpi.com The synthesis of triazole-based acetamide derivatives using ultrasound has been shown to produce excellent yields (75–89%) in very short time frames (40–80 minutes), compared to much lower yields and longer times (16–26 hours) with conventional methods. mdpi.com Mechanochemical synthesis, which involves solventless grinding, has also been developed for the copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles to produce 1,2,4-triazole derivatives. researchgate.net

| Method | Reaction Time (Microwave/Ultrasound) | Reaction Time (Conventional) | Yield (Microwave/Ultrasound) | Yield (Conventional) |

| Hydrazines + Formamide (MW) organic-chemistry.org | 10 minutes | > 24 hours | 74% | Lower yields |

| Triazole-acetamide synthesis (US) mdpi.com | 40-80 minutes | 16-26 hours | 75-89% | 60-75% |

| Thio-acetamide triazole synthesis (MW) rsc.org | 31-68 seconds | Several hours | High | Not specified |

| Piperazine-triazole synthesis (MW) rsc.org | 30 minutes | 27 hours | 96% | Not specified |

Ultrasound-Mediated Reaction Enhancements

The application of ultrasound in organic synthesis, known as sonochemistry, has emerged as a powerful technique for accelerating chemical reactions and improving yields. mdpi.combohrium.com This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates. asianpubs.org

In the context of 1,2,4-triazole acetamide derivatives, ultrasound-assisted synthesis has demonstrated significant advantages over conventional heating methods. A study on the synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives coupled with acetamide moieties revealed that the use of ultrasound irradiation (45–55 °C) dramatically reduced reaction times from 16–26 hours to just 40–80 minutes. mdpi.com Moreover, the yields were substantially improved, increasing from 60–75% with conventional methods to 75–89% under ultrasonic conditions. mdpi.com

The general procedure involves the coupling of a 1,2,4-triazole intermediate with various substituted 2-bromoacetamides under ultrasound irradiation. mdpi.com This efficient, green chemistry approach not only accelerates the synthesis but also often leads to cleaner reactions with easier work-up procedures. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 1,2,4-Triazole Acetamide Derivatives

| Entry | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Conventional | 16-26 h | 60-75 | mdpi.com |

| 2 | Ultrasound-Assisted | 40-80 min | 75-89 | mdpi.com |

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis, aligning with the principles of green chemistry. nih.gov Ball milling is a common mechanochemical technique where reactants are ground together, often with a catalyst, to initiate a reaction.

This approach has been successfully applied to the synthesis of various triazole-containing compounds. For instance, the mechanochemical synthesis of oxindole-triazole hybrids has been achieved through a one-pot, multi-component reaction involving a Baylis-Hillman reaction followed by a Huisgen cycloaddition under ball milling conditions. nih.gov This method has proven to be highly efficient, accommodating a variety of substituted starting materials and allowing for the recovery and recycling of the catalyst. nih.gov While a direct mechanochemical synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide has not been explicitly detailed in the provided search results, the successful application of this technique to similar heterocyclic systems suggests its potential as a viable and environmentally friendly synthetic route.

Derivatization Strategies of the this compound Core

The biological activity of the this compound scaffold can be fine-tuned through various derivatization strategies. These modifications can target the exocyclic amino group, the acetamide side chain, or the triazole ring itself.

The exocyclic amino group of the 3-amino-1,2,4-triazole core is a versatile handle for introducing structural diversity. One common functionalization is the formation of Schiff bases through condensation with various aldehydes and ketones. For example, 4-amino-1,2,4-triazole has been reacted with 4-aminoacetophenone to yield a Schiff base, which can be further modified. chemmethod.com

Another approach involves the acylation of the amino group. The reaction of a Schiff base derived from 4-amino-1,2,4-triazole with acetyl chloride in dry benzene leads to the corresponding N-acyl derivative. chemmethod.com Furthermore, the amino group can participate in amidoalkylation reactions. For instance, the reaction of 3-amino-1,2,4-triazole with N-(1,2,2,2-tetrachloroethyl)carboxamides in the presence of triethylamine (B128534) results in selective alkylation at the endocyclic N-1 atom, forming N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides. researchgate.net

The amino group can also be transformed into other functional groups. For example, it can be converted to a thiourea (B124793) derivative by reacting an N-acyl intermediate with thiourea in an alkaline solution. chemmethod.com These derivatizations allow for the exploration of a wide chemical space and the optimization of the molecule's properties.

The acetamide moiety of this compound offers another site for structural modification. A notable example is the replacement of the acetamide group with an alkylurea functionality. In a study focused on developing PI3K inhibitors, the acetamide group of a complex triazolo[1,5-a]pyridine derivative was replaced by various alkylurea and 2-(dialkylamino)ethylurea moieties. nih.gov This modification was found to retain the desired biological activity while significantly reducing acute oral toxicity. nih.gov

The synthesis of these urea (B33335) derivatives typically involves the reaction of a 2-amino- mdpi.combohrium.comnih.govtriazolo[1,5-a]pyridine intermediate with different isocyanates. This strategy highlights the potential for improving the therapeutic index of bioactive compounds by modifying the acetamide side chain.

Table 2: Examples of Acetamide Moiety Modifications in Triazole Derivatives

| Original Functional Group | Modified Functional Group | Synthetic Reagent | Reference |

|---|---|---|---|

| Acetamide | Alkylurea | Alkyl isocyanate | nih.gov |

| Acetamide | 2-(Dialkylamino)ethylurea | 2-(Dialkylamino)ethyl isocyanate | nih.gov |

The 1,2,4-triazole ring itself can be a target for structural elaboration, although it is generally a stable aromatic system. Due to its high electron density, electrophilic substitution reactions typically occur at the nitrogen atoms. nih.gov The 1,2,4-triazole exists in two tautomeric forms, the 1H- and 4H-isomers, with the 1H-tautomer being more stable. nih.gov

The reactivity of the triazole ring can be influenced by the substituents. For example, in the reaction of 3-amino-1,2,4-triazole with diethyl phosphite (B83602) and triethyl orthoformate, substitution can occur at different positions on the triazole ring due to tautomerism. nih.gov This reaction can lead to a mixture of products, including N-ethylated compounds. nih.gov

Furthermore, the triazole ring can be constructed through various synthetic routes that allow for the introduction of different substituents at various positions. One-pot processes involving the cyclization of intermediates like substituted hydrazinecarboximidamides with a formic acid equivalent are efficient methods for creating diversely substituted 3-amino-1,2,4-triazoles. nih.gov These synthetic strategies provide access to a broad range of analogues with tailored properties.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 3 Amino 1h 1,2,4 Triazol 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the acetamide (B32628) group, the triazole ring, and the amino substituent.

The methylene (B1212753) protons (-CH₂-) of the acetamide side chain are expected to appear as a singlet, as they are not adjacent to any other protons. The protons of the primary amine (-NH₂) on the triazole ring and the amide (-NH) proton would also likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The triazole ring itself has one proton (C5-H), which would present as a singlet.

Based on data from analogous structures, the following table presents predicted ¹H NMR chemical shifts for this compound. urfu.ruijcrt.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (acetamide) | ~4.5 - 5.0 | Singlet |

| -NH₂ (amino group) | ~5.0 - 6.0 | Broad Singlet |

| -NH- (amide) | ~7.0 - 8.0 | Broad Singlet |

| C5-H (triazole ring) | ~8.0 - 8.5 | Singlet |

Note: The chemical shifts are predictions based on structurally similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (-C=O) of the acetamide group is expected to appear significantly downfield. The two carbons of the triazole ring (C3 and C5) will have characteristic chemical shifts, with the carbon bearing the amino group (C3) being more shielded than the C5 carbon. The methylene carbon (-CH₂-) will appear in the aliphatic region of the spectrum.

Exemplary ¹³C NMR data, extrapolated from related 3-amino-1,2,4-triazole derivatives, is presented below. urfu.runih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (acetamide) | ~50 - 60 |

| C3 (triazole ring) | ~155 - 160 |

| C5 (triazole ring) | ~145 - 150 |

| -C=O (carbonyl) | ~165 - 170 |

Note: These are predicted values based on analogous structures and serve as a reference.

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N NMR, is a valuable tool for characterizing the nitrogen atoms within the triazole ring and the amino and acetamide functional groups. While not as commonly employed as ¹H or ¹³C NMR, it can provide direct insight into the electronic environment of the nitrogen atoms.

The spectrum would be expected to show distinct signals for the four nitrogen atoms of the triazole ring and the nitrogen of the amino group, as well as the amide nitrogen. The chemical shifts would be indicative of their different bonding environments. For instance, the pyrrole-type and pyridine-type nitrogens in the triazole ring would have different chemical shifts. ncl.res.in Due to a lack of specific published data for the title compound, a detailed predictive table is not provided.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing the connectivity between atoms in a molecule.

COSY: A ¹H-¹H COSY experiment would be used to confirm the coupling between adjacent protons. In this specific molecule, it would primarily serve to confirm the absence of coupling for the singlet signals.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively link the methylene proton signal to the methylene carbon signal and the C5-H proton to the C5 carbon of the triazole ring.

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the amino and amide groups typically appear as broad bands in the region of 3100-3400 cm⁻¹. The C=O stretching of the amide group gives a strong absorption band around 1650-1700 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring are expected in the 1500-1650 cm⁻¹ region. ijcrt.orgresearchgate.netnih.gov

A table of expected characteristic FT-IR absorption bands is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino & Amide) | 3100 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1650 - 1700 | Strong |

| N-H Bend (Amide II) | 1550 - 1650 | Medium |

| C=N Stretch (Triazole) | 1500 - 1600 | Medium |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and sample state.

Raman Spectroscopy (Theoretical Consideration)

Theoretical Raman spectroscopy, often performed using Density Functional Theory (DFT) calculations, serves as a powerful tool to predict the vibrational modes of a molecule. For this compound, these calculations would provide insights into the characteristic vibrations of its functional groups, including the triazole ring, the amino group, and the acetamide moiety.

Key vibrational modes expected in the theoretical Raman spectrum would include:

Triazole Ring Vibrations: Stretching and deformation modes of the C-N and N-N bonds within the 1,2,4-triazole (B32235) ring. These are typically observed in the 1200-1600 cm⁻¹ region.

Amino Group Vibrations: Symmetric and asymmetric N-H stretching modes, typically found in the high-frequency region of 3300-3500 cm⁻¹, and N-H bending (scissoring) modes around 1600 cm⁻¹.

Acetamide Group Vibrations: The C=O stretching vibration (Amide I band) is a strong and characteristic peak, expected around 1650-1680 cm⁻¹. The N-H bending and C-N stretching (Amide II band) would appear near 1550 cm⁻¹.

Methylene Bridge Vibrations: C-H stretching and bending modes from the -CH₂- group linking the triazole ring and the acetamide.

DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed theoretical spectrum. rsc.org The calculated frequencies and intensities can then be compared with experimental Raman data for validation. Studies on similar molecules, like 3-amino-5-mercapto-1,2,4-triazole, have successfully used this combined theoretical and experimental approach to assign vibrational spectra. rsc.org

Table 1: Predicted Raman Active Vibrational Modes for this compound (Theoretical)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (Approximate) |

|---|---|---|

| N-H Stretch | Amino Group | 3300 - 3500 |

| C-H Stretch | Methylene Group | 2900 - 3000 |

| C=O Stretch (Amide I) | Acetamide | 1650 - 1680 |

| N-H Bend (Amide II) | Acetamide | ~1550 |

| Ring Stretching | 1,2,4-Triazole | 1200 - 1600 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

Common fragmentation pathways for related 1,2,4-triazole derivatives often involve the cleavage of the triazole ring and the loss of small neutral molecules like N₂, HCN, or the side chains. cdnsciencepub.comresearchgate.net For the title compound, expected fragmentation could include:

Cleavage of the bond between the methylene group and the triazole ring.

Loss of the acetamide group.

Fragmentation of the triazole ring itself, a characteristic feature of this heterocyclic system. cdnsciencepub.com

Table 2: Hypothetical Key Fragment Ions in the EI-MS of this compound

| m/z Value (Hypothetical) | Possible Fragment Structure |

|---|---|

| 141 | [M]⁺ |

| 98 | [M - CH₃CO]⁺ |

| 84 | [3-amino-1H-1,2,4-triazole]⁺ |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. For this compound (C₄H₇N₅O), HRMS would provide an exact mass measurement that corresponds to this formula, typically with an error of less than 5 ppm. This level of accuracy is essential for the unambiguous identification of the compound in complex mixtures or for confirming the success of a synthesis. nih.govijpsm.com

X-ray Crystallographic Analysis for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. The diffraction data collected from the crystal allows for the precise determination of the molecular structure. For this compound, a single-crystal structure would reveal:

The planarity of the 1,2,4-triazole ring.

The conformation of the acetamide side chain relative to the triazole ring.

The hydrogen bonding network in the solid state, which would likely involve the amino group, the amide N-H, and the C=O group, as well as the nitrogen atoms of the triazole ring.

Studies on other 1,2,4-triazole derivatives have shown that the crystal packing is often dominated by extensive hydrogen bonding networks, which significantly influence the physical properties of the material. researchgate.netjyu.fi

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 675 |

Powder X-ray Diffraction for Polymorphic Assessment

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample and to identify different polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can have different physical properties. The PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a theoretical pattern calculated from single-crystal X-ray data, one can confirm the phase purity of the bulk material. acs.org Furthermore, PXRD is a key technique for studying potential polymorphic transitions that might occur under different conditions, such as temperature or pressure changes.

Computational Chemistry and Molecular Modeling of 2 3 Amino 1h 1,2,4 Triazol 1 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide. These methods, varying in their level of theory and computational cost, offer a detailed understanding of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a powerful computational tool for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G**, are used to predict bond lengths, bond angles, and dihedral angles. nih.govarabjchem.orgresearchgate.net The optimized geometry reveals a planar triazole ring, a characteristic feature of aromatic systems, with the acetamide (B32628) group exhibiting rotational freedom around the carbon-nitrogen bond.

DFT also allows for the calculation of various electronic properties. The distribution of electron density can be visualized through an electrostatic potential (ESP) map, which identifies regions of positive and negative charge. acs.org In this compound, the nitrogen atoms of the triazole ring and the oxygen atom of the acetamide group are expected to be electron-rich, while the hydrogen atoms of the amino group and the amide are electron-poor. This charge distribution is critical for understanding intermolecular interactions.

Table 1: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value (Angstroms/Degrees) |

|---|---|

| C-N (Triazole Ring) | ~1.35 - 1.38 Å |

| N-N (Triazole Ring) | ~1.37 Å |

| C-C (Acetamide) | ~1.53 Å |

| C=O (Acetamide) | ~1.24 Å |

| C-N (Amide) | ~1.35 Å |

| N-C-C Angle | ~110° |

Note: These are representative values based on typical findings for similar structures and may vary with the specific computational method and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that determine a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the triazole ring, while the LUMO is likely centered on the electron-withdrawing acetamide moiety and the triazole ring. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

Note: These values are illustrative and depend on the computational level and solvent model.

Besides DFT, other quantum chemical methods are employed to predict the energy of molecular systems. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameters, offering high accuracy but at a significant computational cost. nih.govnih.govresearchgate.net Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods.

These methodologies can be used to calculate thermodynamic properties such as enthalpy, Gibbs free energy, and entropy. nih.gov For this compound, these calculations can predict the relative stability of different tautomers or conformers and provide insights into reaction energetics if the molecule were to undergo a chemical transformation.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape, flexibility, and stability of this compound in a simulated environment, such as in a solvent like water. nih.govnih.govfrontiersin.org

These simulations can reveal the preferred conformations of the acetamide side chain relative to the triazole ring and the dynamics of hydrogen bonding interactions with surrounding solvent molecules. The root-mean-square deviation (RMSD) of the atomic positions over time can be monitored to assess the structural stability of the molecule. frontiersin.org

Molecular Docking Studies for Theoretical Binding Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a protein target.

In a theoretical molecular docking study, this compound would be treated as a ligand and docked into the active site of a selected protein. The results of the docking simulation would provide a binding score, indicating the strength of the interaction, and a predicted binding pose. rjptonline.orgnih.gov

The interaction profile would detail the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.govsemanticscholar.org For instance, the amino group and the triazole nitrogens of the ligand could act as hydrogen bond donors and acceptors, while the triazole ring could participate in pi-pi stacking interactions with aromatic amino acid residues. acs.org

Table 3: Theoretical Ligand-Protein Interaction Profile for this compound

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Amino group, Amide N-H, Triazole N-H, Carbonyl O | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Methylene (B1212753) group, Triazole ring | Ala, Val, Leu, Ile, Phe, Trp |

Note: This table represents a generalized theoretical interaction profile. The specific interactions would depend on the topology and amino acid composition of the target protein's active site.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. ctu.edu.vn This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, in silico screening can be employed to identify its potential biological targets and to design novel analogs with improved pharmacological profiles.

Virtual ligand design often begins with a known active compound or a "hit" from a screening campaign. In the context of the 1,2,4-triazole-acetamide framework, a structurally related compound, N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide, was identified as a potent inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), a crucial immune checkpoint protein in non-small cell lung cancer (NSCLC). frontiersin.org This discovery was made through structure-based virtual screening and molecular dynamics simulations, highlighting the potential of this scaffold. frontiersin.org

A hypothetical in silico screening workflow for this compound could involve the following steps:

Target Identification and Preparation: Potential protein targets are selected based on the known pharmacology of similar 1,2,4-triazole (B32235) derivatives, which have shown a wide range of activities including anticancer and antimicrobial effects. nih.govnih.gov The three-dimensional structures of these proteins are obtained from databases like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of this compound and a library of its virtual derivatives are generated and optimized for docking.

Molecular Docking: Molecular docking simulations are performed to predict the binding conformation and affinity of the ligands to the active site of the target protein. nih.gov Docking studies on similar 1,2,4-triazole-acetamide hybrids have been used to predict their binding affinities with target proteins. nih.gov

Scoring and Ranking: The docked poses are scored based on their predicted binding energies, and the compounds are ranked. nih.gov This allows for the selection of the most promising candidates for further investigation.

A recent study on novel 1,2,3-triazolyl-acetamide derivatives demonstrated good binding affinities with DNA, suggesting a potential mechanism for their anticancer activity. researchgate.net The experimental results were in good agreement with the docking studies, validating the computational approach. researchgate.net

Table 1: Hypothetical In Silico Screening Data for this compound Analogs against a Kinase Target

| Compound ID | Modification on Acetamide | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| LEAD-001 | -NH2 (Parent Compound) | -7.2 | ASP810, LYS692 |

| VIRT-002 | -NH-CH3 | -7.5 | ASP810, LYS692, GLU705 |

| VIRT-003 | -N(CH3)2 | -7.1 | ASP810, LYS692 |

| VIRT-004 | -NH-Phenyl | -8.1 | ASP810, LYS692, PHE804 (π-π) |

| VIRT-005 | -NH-(4-F-Phenyl) | -8.4 | ASP810, LYS692, PHE804 (π-π), TYR672 |

This table is for illustrative purposes and based on general principles of in silico screening.

Structure-Based Drug Design Principles Applied to 1,2,4-Triazole-Acetamide Frameworks (Theoretical)

Structure-based drug design (SBDD) uses the three-dimensional structural information of the target protein to guide the design of new drug candidates. rjptonline.org The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry due to its ability to form various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions with biological targets. pensoft.net

The application of SBDD to the 1,2,4-triazole-acetamide framework involves several key principles:

Scaffold Hopping and Bioisosteric Replacement: The 1,2,4-triazole ring can act as a bioisostere for other chemical groups, such as amides or esters, which can improve the metabolic stability and pharmacokinetic properties of a drug candidate. mdpi.com In some cases, the acetamide linker itself can be modified or replaced to optimize binding.

Exploiting Key Interactions: The nitrogen atoms of the 1,2,4-triazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with the amino acid residues in the active site of a protein. pensoft.net The amino group on the triazole ring of this compound can also participate in hydrogen bonding.

Structure-Activity Relationship (SAR) Analysis: By systematically modifying the structure of the lead compound and evaluating the effect on its biological activity, a structure-activity relationship can be established. nih.gov For example, adding different substituents to the acetamide moiety or the triazole ring can probe the steric and electronic requirements of the binding pocket.

Improving Physicochemical Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed molecules. pensoft.net This allows for the early identification and mitigation of potential liabilities, such as poor solubility or high toxicity.

Table 2: Theoretical Structure-Based Design Modifications for the 1,2,4-Triazole-Acetamide Framework

| Modification Strategy | Rationale | Predicted Outcome |

| Addition of a Lipophilic Group | To interact with a hydrophobic pocket in the target's active site. | Increased binding affinity and selectivity. |

| Introduction of a Hydrogen Bond Acceptor | To form an additional hydrogen bond with a key residue. | Enhanced potency. |

| Constraining the Conformation | To reduce the entropic penalty upon binding. | Improved binding affinity. |

| Bioisosteric Replacement of Acetamide | To improve metabolic stability and oral bioavailability. | Better pharmacokinetic profile. |

This table is for illustrative purposes and based on general principles of structure-based drug design.

Coordination Chemistry and Metal Complexation with 1,2,4 Triazole Acetamide Ligands

Synthesis and Characterization of Metal Complexes of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide and its Analogues

The synthesis of metal complexes with 1,2,4-triazole-based ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent, often under solvothermal conditions. While direct experimental data on the synthesis of metal complexes with this compound is not extensively reported in the literature, the synthetic strategies for analogous compounds provide a strong predictive framework.

Transition Metal Complex Formation

The formation of transition metal complexes with ligands bearing 1,2,4-triazole (B32235) and amino functionalities is well-documented. For instance, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with 3-amino-1,2,4-triazole (Hatz) and various carboxylate co-ligands have been synthesized and structurally characterized. researchgate.net These studies reveal that the 3-amino-1,2,4-triazole moiety readily coordinates to transition metal centers. The reaction conditions, such as the choice of metal salt, solvent, and the presence of co-ligands, significantly influence the dimensionality and topology of the resulting coordination polymer or discrete complex.

For this compound, it is anticipated that it would react with various transition metal salts (e.g., chlorides, nitrates, acetates) in solvents like methanol, ethanol (B145695), or dimethylformamide to yield coordination compounds. The reaction of 4-amino-4H-1,2,4-triazole with AgNO₃, for example, has been shown to produce a two-dimensional coordination polymer. mdpi.com The characterization of such complexes would typically involve techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), Fourier-transform infrared (FT-IR) spectroscopy, and thermogravimetric analysis (TGA).

Table 1: Representative Transition Metal Complexes with 3-Amino-1,2,4-triazole Analogues

| Complex Formula | Metal Ion | Ligand(s) | Dimensionality | Reference |

|---|---|---|---|---|

| {[Co₂(Hatz)₂(nip)₂]·H₂O}n | Co(II) | 3-amino-1,2,4-triazole, 5-nitroisophthalate | 3D | researchgate.net |

| [Co(atz)(nb)]n | Co(II) | 3-amino-1,2,4-triazole, p-nitrobenzoate | 2D | researchgate.net |

| {[Co₃(H₂O)₄(Hatz)₆(btc)₂]·11.5H₂O} | Co(II) | 3-amino-1,2,4-triazole, 1,2,4-benzenetricarboxylate | 0D (trinuclear) | researchgate.net |

This table presents data for analogous compounds to infer potential structures for complexes of this compound.

Coordination Modes of the Triazole and Acetamide (B32628) Moieties

The this compound ligand possesses multiple potential coordination sites: the nitrogen atoms of the triazole ring, the amino group, and the oxygen and nitrogen atoms of the acetamide group. The actual coordination mode will depend on factors such as the metal ion's nature, the reaction conditions, and steric effects.

The 1,2,4-triazole ring is well-known for its ability to act as a bridging ligand, connecting two metal centers through its N1 and N2 atoms. mdpi.com This bridging mode is a common feature in the construction of polynuclear complexes and coordination polymers. mdpi.com Alternatively, the triazole ring can coordinate in a monodentate fashion through one of its nitrogen atoms. In the case of 3-amino-1,2,4-triazole, coordination often occurs through the N1 and/or N2 atoms of the triazole ring. researchgate.net Density functional theory (DFT) calculations on 4H-3-amino-1,2,4-triazole (4-HTAZ) have shown that the pyridinic-N atom of the triazole ring can coordinate with undercoordinated Pb²⁺ ions. acs.org The exocyclic amino group can also participate in coordination, although this is less common than coordination through the ring nitrogens.

The acetamide moiety introduces additional potential donor atoms. The carbonyl oxygen is a common coordination site for amides, acting as a Lewis base. rsc.org Coordination through the amide nitrogen is also possible, sometimes occurring in its deprotonated (amidate) form. In some instances, acetamide has been observed to coordinate in its iminol tautomeric form. snu.ac.kr A comprehensive analysis of amide groups in protein-ligand complexes shows that most amide C=O and NH groups are involved in hydrogen bonds. nih.gov

For this compound, a variety of coordination modes can be envisioned:

Monodentate coordination: Through one of the triazole nitrogen atoms or the acetamide carbonyl oxygen.

Bidentate chelation: Involving a triazole nitrogen and the acetamide carbonyl oxygen, forming a stable five- or six-membered chelate ring.

Bridging coordination: Utilizing the N1 and N2 atoms of the triazole ring to link two metal centers.

The presence of the flexible acetamide arm could also lead to the formation of helical or more complex supramolecular structures.

Supramolecular Organization and Coordination Networks

The self-assembly of metal ions and organic ligands like this compound can lead to the formation of extended structures such as coordination polymers and metal-organic frameworks (MOFs). The final architecture is dictated not only by the primary coordination bonds but also by weaker non-covalent interactions.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers (Theoretical)

The construction of MOFs and coordination polymers from 1,2,4-triazole-based ligands is a well-established strategy. mdpi.com The ability of the triazole ring to bridge metal centers is a key factor in forming extended networks. The introduction of additional functional groups, such as the amino and acetamide moieties in the target ligand, provides further opportunities for tuning the structure and properties of the resulting materials.

Theoretically, this compound could act as a versatile building block for MOFs and coordination polymers. Its potential for both chelation and bridging could lead to a variety of network topologies. For instance, if the triazole ring acts as a bridging unit and the acetamide group coordinates to the metal center, a 3D framework could be formed. The flexibility of the acetamide side chain could also allow for the formation of interpenetrated or porous structures. The synthesis of MOFs with amino and triazole functionalities has been reported to yield materials with high catalytic activity. researchgate.net The presence of both N-donor ligands and carboxylic acids has been shown to be effective in constructing functionalized MOFs. researchgate.net

The synthesis of such materials would likely involve solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. The choice of solvent can also play a crucial role in directing the final structure.

Hydrogen Bonding and Other Non-Covalent Interactions in Crystal Packing

Hydrogen bonding plays a pivotal role in the supramolecular organization of metal complexes containing ligands with hydrogen bond donors and acceptors. In the case of this compound, the amino group (-NH₂) and the amide group (-CONH₂) are excellent hydrogen bond donors and acceptors.

It is highly probable that in the crystal packing of its metal complexes, extensive hydrogen bonding networks would be observed. These could involve:

Inter-ligand hydrogen bonds: The amino group of one ligand could form a hydrogen bond with the carbonyl oxygen of an adjacent ligand.

Ligand-solvent hydrogen bonds: If solvent molecules are incorporated into the crystal lattice, they can participate in hydrogen bonding with the ligand.

Ligand-anion hydrogen bonds: Counter-anions from the metal salt can also act as hydrogen bond acceptors.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-amino-1,2,4-triazole |

| 5-nitroisophthalate |

| p-nitrobenzoate |

| 1,2,4-benzenetricarboxylate |

| 4-amino-4H-1,2,4-triazole |

| 4H-3-amino-1,2,4-triazole |

Theoretical and Mechanistic Investigations of 2 3 Amino 1h 1,2,4 Triazol 1 Yl Acetamide Reactivity

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide is not commonly detailed in readily available literature, but a plausible and efficient pathway can be elucidated from established synthetic methods for related N-substituted aminotriazoles. The most direct route involves the N-alkylation of 3-amino-1,2,4-triazole with a suitable 2-carbon electrophile, such as 2-chloroacetamide.

The proposed reaction mechanism is a nucleophilic substitution (SN2) reaction. 3-Amino-1,2,4-triazole exists in tautomeric forms, with the exocyclic amino group and the ring nitrogen atoms all possessing nucleophilic character. nih.gov However, the N1 and N2 positions of the triazole ring are generally more nucleophilic than the exocyclic amino group for alkylation. The reaction proceeds as follows:

Deprotonation: A base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the most acidic proton of 3-amino-1,2,4-triazole. In the predominant 1H-tautomer, the proton on the N1 nitrogen is the most acidic and is removed to form a triazolate anion. This anion is a potent nucleophile, with negative charge delocalized over the ring nitrogens.

Nucleophilic Attack: The triazolate anion then acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which creates a dipole and makes the carbon electron-deficient.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where a new bond is forming between the N1 of the triazole and the methylene (B1212753) carbon of the acetamide (B32628), while the carbon-chlorine bond is simultaneously breaking.

Product Formation: The reaction concludes with the departure of the chloride ion as the leaving group, resulting in the formation of the N-C bond and yielding the final product, this compound.

This pathway is favored for producing the N1-substituted isomer. Direct alkylation at the exocyclic amino group is less likely under these conditions. Alternative synthetic strategies for the 3-amino-1,2,4-triazole core itself often involve the cyclization of intermediates like hydrazinecarboximidamide derivatives with formic acid or its equivalents. nih.gov

Tautomerism Studies of the 1,2,4-Triazole (B32235) Ring System

Tautomerism is a fundamental characteristic of the 1,2,4-triazole ring that significantly influences the chemical and biological properties of its derivatives. rsc.orgrsc.org For this compound, two main types of tautomerism are relevant: annular prototropic tautomerism involving the triazole ring nitrogens and amino-imino tautomerism involving the exocyclic amino group.

Annular prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. rsc.orgrsc.org For a 3-amino-1,2,4-triazole core, three potential annular tautomers can exist: the 1H, 2H, and 4H forms. However, once the N1 position is substituted with the acetamide group, as in the title compound, the possibility of tautomerism involving this specific nitrogen is eliminated.

The focus then shifts to the potential for amino-imino tautomerism. The compound can theoretically exist in an equilibrium between the 3-amino form and a 3-imino form, where the double bond shifts and the proton moves from the exocyclic nitrogen to a ring nitrogen (N2 or N4).

3-Amino Tautomer: This is the aromatic, generally more stable form, represented as 2-(3-Amino -1H-1,2,4-triazol-1-YL)acetamide.

3-Imino Tautomer: This would be a non-aromatic form, such as 2-(3-Imino -2,3-dihydro-1H-1,2,4-triazol-1-YL)acetamide.

Theoretical and experimental studies on related 3-amino-1,2,4-triazoles consistently show that the amino tautomer is significantly more stable than the imino forms. ijsr.net The stability of the amino form is attributed to the preservation of the aromaticity of the triazole ring, which provides a substantial resonance stabilization energy.

| Tautomer | Relative Stability | Key Structural Feature |

|---|---|---|

| 3-Amino-1H-1,2,4-triazole | Most Stable | Aromatic ring, exocyclic amino group |

| 3-Amino-2H-1,2,4-triazole | Less Stable | Aromatic ring, exocyclic amino group |

| 3-Amino-4H-1,2,4-triazole | Least Stable | Aromatic ring, exocyclic amino group |

| 3-Imino Tautomers | Highly Unstable | Non-aromatic ring, exocyclic imino group |

This table is based on general findings for the parent 3-amino-1,2,4-triazole scaffold. ijsr.net

The position of the tautomeric equilibrium can be influenced by both the solvent environment and the nature of substituents on the triazole ring. nih.gov

Solvent Effects: Polar solvents can influence tautomeric equilibria by differentially solvating the different tautomers. sid.ir Tautomers with larger dipole moments are generally stabilized to a greater extent by polar solvents. For the amino-imino equilibrium, the more polar amino form is typically favored, and this preference is often enhanced in polar protic solvents like water or ethanol (B145695), which can form hydrogen bonds with the amino group and ring nitrogens. Studies on related aminotriazoles and other heterocyclic amines show that while polar solvents stabilize all forms, the relative stability of the dominant amino tautomer is maintained. sid.irmdpi.com

Substituent Effects: The electronic properties of substituents have a pronounced effect on tautomerism. The acetamide group at the N1 position of this compound is an electron-withdrawing group. Electron-withdrawing substituents on the triazole ring tend to increase the acidity of the N-H protons and can influence the electron density distribution. In the case of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, it was found that electron-withdrawing groups shifted the equilibrium towards the 5-amino-1H-tautomer. rsc.org Applying this principle, the electron-withdrawing acetamide substituent at N1 would be expected to further stabilize the 3-amino tautomeric form over any potential imino forms.

Phototransformation Mechanisms Induced by UV Irradiation (Theoretical)

While specific phototransformation studies on this compound are not documented, theoretical mechanisms can be proposed based on the known photochemistry of triazoles and related nitrogen heterocycles. The triazole ring can absorb UV radiation, leading to electronically excited states that can undergo various chemical transformations.

A highly relevant study showed that incorporating 3-amino-1,2,4-triazole into a graphitic carbon nitride structure created a material capable of acting as a photosensitizer for photodynamic therapy. nih.gov Under visible light irradiation, this material generated reactive oxygen species (ROS), specifically superoxide (B77818) anion radicals (O₂•⁻) and singlet oxygen (¹O₂). nih.gov

Based on these findings, a plausible theoretical phototransformation mechanism for this compound when exposed to UV radiation, especially in the presence of oxygen, involves:

Excitation: The molecule absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).

Energy/Electron Transfer: The excited triplet state molecule can act as a photosensitizer.

Type II Mechanism: It can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

Type I Mechanism: It can transfer an electron to molecular oxygen to form a superoxide anion radical (O₂•⁻).

Degradation: These generated ROS are powerful oxidizing agents that can attack the triazole ring or the acetamide side chain, leading to a cascade of reactions including hydroxylation, ring-opening, and eventual degradation into smaller fragments.

Direct photolysis, without the involvement of oxygen, could also occur, potentially leading to ring cleavage and the formation of nitrogen gas (N₂) and other radical intermediates, a pathway observed in the photolysis of other triazole isomers.

Advanced Academic Applications in Materials Science for 1,2,4 Triazole Acetamide Derivatives

Research into Energetic Material Properties (Theoretical)

The high nitrogen content and positive enthalpy of formation of the 1,2,4-triazole (B32235) ring make its derivatives attractive candidates for energetic materials. Theoretical studies are crucial in predicting the performance and safety of these compounds before their synthesis and experimental testing.

The oxygen balance (OB or Ω) is another critical parameter for energetic materials, indicating the degree to which a molecule can be oxidized. It is calculated based on the assumption that carbon atoms are converted to carbon monoxide. A zero oxygen balance is often desirable for explosives to achieve maximum energy release without requiring an external oxidizer. The introduction of oxygen-containing groups, such as the carbonyl group in the acetamide (B32628) moiety, can help to improve the oxygen balance of triazole-based compounds. Theoretical calculations are often employed to estimate the oxygen balance of novel compounds. researchgate.net

Table 1: Theoretical Energetic Properties of Representative 1,2,4-Triazole Derivatives

| Compound | Formula | Calculated Enthalpy of Formation (kJ/mol) | Calculated Oxygen Balance (%) for CO |

| 3-Amino-1H-1,2,4-triazole | C2H4N4 | +85.3 | -76.1 |

| 3,5-Diamino-1H-1,2,4-triazole | C2H5N5 | +92.5 | -64.6 |

| 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetamide | C4H7N5O | Data not available | Data not available |

Note: The data for 3-Amino-1H-1,2,4-triazole and 3,5-Diamino-1H-1,2,4-triazole are based on existing literature for related compounds and are provided for comparative purposes. nih.gov Specific data for this compound is not available and would require dedicated computational studies.

Computational modeling, particularly using density functional theory (DFT), is a powerful tool for predicting the performance of potential propellant components. researchgate.netsigmaaldrich.com These models can calculate key parameters such as detonation velocity (D), detonation pressure (P), and specific impulse (Isp). The presence of the amino group and the triazole ring in this compound suggests it could be a gas-generating agent, a desirable characteristic for propellants. researchgate.net

Exploration of Liquid Crystalline Properties

The incorporation of heterocyclic rings into the core structure of liquid crystals can lead to materials with unique mesomorphic and physical properties. manipal.educnrs.fr The non-linear geometry of the 1,2,4-triazole ring can disrupt the formation of conventional liquid crystalline phases, but it also offers opportunities for creating novel, non-conventional mesophases. manipal.edu

For a 1,2,4-triazole-acetamide derivative to exhibit liquid crystalline behavior, it would typically require the attachment of long alkyl or alkoxy chains to induce mesophase formation. The acetamide group provides a flexible linker that could be beneficial for the self-assembly process. Research in this area focuses on the synthesis of a homologous series of compounds with varying chain lengths and studying their phase transitions using techniques like polarized optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).

While there are no specific reports on the liquid crystalline properties of this compound itself, the broader class of 1,2,4-triazole derivatives is an active area of research in the field of liquid crystals. manipal.edu The introduction of the acetamide moiety presents an interesting structural variation that could be explored for the development of new liquid crystalline materials.

Development of Push-Pull Chromophores with Photoelectrochemical Characteristics

Push-pull chromophores are organic molecules with an electron-donating (push) group and an electron-accepting (pull) group connected by a π-conjugated bridge. This architecture leads to a charge transfer from the donor to the acceptor upon photoexcitation, resulting in interesting optical and electronic properties. The amino group on the 1,2,4-triazole ring can act as an electron-donating group, while the acetamide moiety has a more complex role but can be modified to tune the electronic properties.

The synthesis of push-pull chromophores based on 1,2,4-triazole-acetamide could involve coupling the core molecule with various aromatic or heteroaromatic groups to extend the π-conjugation. The photoelectrochemical properties of such chromophores, including their absorption and emission spectra, redox potentials, and performance in devices like dye-sensitized solar cells (DSSCs), would then be investigated. rsc.org

The development of such chromophores from this compound is a promising research direction. The inherent polarity and hydrogen bonding capabilities of the molecule could also influence the self-assembly and packing of the chromophores in thin films, which is a critical factor for device performance. While specific examples starting from this exact compound are not documented, the general principles of designing triazole-based push-pull systems are well-established. mdpi.com

Theoretical Frameworks for Biological Target Interaction and Mechanistic Pathways of 1,2,4 Triazole Acetamide Compounds

Mechanisms of Enzyme Inhibition (In Vitro Mechanistic Studies and Computational Modeling)

Alpha-Glucosidase Inhibitory Mechanisms

The inhibitory mechanism of triazole derivatives against alpha-glucosidase is thought to involve the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.net For instance, studies on other heterocyclic compounds have shown that the presence of specific substituents can significantly influence inhibitory potency. The introduction of lipophilic side chains has been suggested to be favorable for α-glucosidase inhibitory activity. nih.govnih.gov

Computational docking studies on related benzothiazine acetamide (B32628) derivatives have identified key amino acid residues such as Asp203, Asp542, Asp327, His600, and Arg526 as crucial for binding within the active site of α-glucosidase. mdpi.com The binding of inhibitors to these residues can block the enzyme's catalytic activity, preventing the breakdown of complex carbohydrates into glucose. mdpi.com

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Related Acetamide Derivatives

| Compound | IC50 (µM) | Reference |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-(4-chlorophenyl)acetamide | 18.25 | mdpi.com |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-(2,4-dichlorophenyl)acetamide | 20.76 | mdpi.com |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-(4-methylphenyl)acetamide | 30.65 | mdpi.com |

| Acarbose (Standard) | 58.8 | mdpi.com |

This table presents data for structurally related acetamide derivatives to illustrate the potential for alpha-glucosidase inhibition within this class of compounds.

Lanosterol 14α-Demethylase (CYP51) Inhibition Mechanisms

Lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans, is a well-established target for azole-based compounds. nih.govnih.gov The inhibitory action of these compounds stems from the coordination of the N4 atom of the 1,2,4-triazole (B32235) ring to the heme iron atom in the active site of CYP51. nih.govnih.gov This interaction prevents the binding of the natural substrate, lanosterol, thereby blocking sterol production. nih.gov

Structural analyses of CYP51 in complex with various azole inhibitors have revealed the molecular basis for their inhibitory activity. The binding orientation and affinity are influenced by the substituents on the triazole ring, which engage in hydrophobic and hydrogen-bonding interactions with the amino acid residues lining the active site cavity. nih.govnih.gov While human CYP51 is generally less susceptible to inhibition by many microbial CYP51 inhibitors, specific structural modifications can enhance potency and selectivity. nih.govrcsb.org

Computational modeling plays a significant role in designing novel CYP51 inhibitors by predicting binding affinities and orientations. nih.gov For instance, structure-guided design has led to the development of VFV, a potent inhibitor of human CYP51, which binds with a 2:1 inhibitor-to-enzyme stoichiometry. rcsb.org

DNA GyraseB Inhibition Mechanisms

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme involved in DNA replication, repair, and recombination, making it an attractive target for antibacterial agents. The GyrB subunit possesses ATPase activity, which is crucial for the enzyme's function.

Some 1,2,4-triazole derivatives have been investigated as DNA gyrase inhibitors. Although specific data for 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetamide is lacking, related compounds have shown to bind to the ATP-binding site of the GyrB subunit. nih.gov This binding competitively inhibits the hydrolysis of ATP, thereby preventing the supercoiling of DNA and leading to bacterial cell death. Crystal structures of inhibitors in complex with the N-terminal subdomain of GyrB have confirmed their binding to the ATP-binding site. nih.gov

SARS-CoV-2 Protease (3CLpro, PLpro) and Helicase Inhibition Mechanisms

The main protease (Mpro or 3CLpro) and papain-like protease (PLpro) of SARS-CoV-2 are crucial for viral replication and are prime targets for antiviral drug development. nih.govnih.gov Several 1,2,4-triazole derivatives have been explored as inhibitors of these proteases.

The mechanism of inhibition often involves the formation of covalent or non-covalent interactions with key catalytic residues in the active site. For 3CLpro, the catalytic dyad consists of Cys145 and His41. Covalent inhibitors typically form a bond with the sulfur atom of Cys145, effectively inactivating the enzyme. nih.gov Computational docking studies have been instrumental in designing and optimizing these inhibitors by predicting their binding modes and affinities. nih.gov

While specific studies on this compound are not available, the general principles of triazole-based protease inhibition suggest that the triazole ring can act as a scaffold to position functional groups that interact with the active site residues.

DNA Binding and Cleavage Mechanisms (In Vitro Mechanistic Studies)

While some heterocyclic compounds are known to interact with DNA, there is currently no specific information available from the search results detailing the DNA binding and cleavage mechanisms of this compound. Studies on other classes of compounds, such as 2-amino-N′-aroyl(het)arylhydrazides, have shown that they can bind to DNA and, upon irradiation, induce photocleavage. researchgate.net Molecular docking studies of these compounds have indicated interactions with DNA bases. researchgate.net Whether 1,2,4-triazole-acetamide derivatives share this capability requires further investigation.

Quorum Sensing Inhibition Mechanisms (In Vitro Mechanistic Studies)

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for anti-infective therapies. nih.govfrontiersin.orgmdpi.com Inhibition of QS can disarm pathogens without exerting bactericidal pressure, which may reduce the development of resistance. mdpi.com

Several 1,2,3-triazole derivatives have been shown to inhibit QS in pathogens like Pseudomonas aeruginosa. nih.gov The mechanism of QS inhibition by these compounds can involve interference with the synthesis of signaling molecules (autoinducers) or blocking the binding of these molecules to their cognate receptors. frontiersin.org For example, some compounds have been shown to downregulate the expression of genes involved in QS pathways. mdpi.com Although direct evidence for this compound is not available, its structural similarity to other QS inhibitors suggests it could potentially interfere with bacterial communication systems. nih.gov

Theoretical Principles of Protein Binding Interactions (e.g., Bovine Serum Albumin)

The interaction of small molecules with plasma proteins, such as bovine serum albumin (BSA), is a critical area of study in medicinal chemistry. BSA is often used as a model protein due to its structural homology to human serum albumin (HSA), abundance, and ability to bind a wide variety of ligands. researchgate.net Understanding the theoretical principles of these binding interactions provides insights into the pharmacokinetics and pharmacodynamics of potential drug candidates.

Thermodynamics of Ligand-Protein Association

The binding of a ligand, such as a 1,2,4-triazole-acetamide compound, to a protein is governed by thermodynamic principles. The spontaneity of this association is determined by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the following equation:

ΔG = ΔH - TΔS

A negative ΔG value indicates a spontaneous binding process. The enthalpy change (ΔH) reflects the heat released or absorbed during binding, which is a result of the formation and breaking of non-covalent bonds. The entropy change (ΔS) represents the change in the randomness of the system upon binding.

The primary forces driving ligand-protein interactions are non-covalent and include hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. researchgate.net The nature of these forces can be inferred from the thermodynamic parameters:

ΔH > 0 and ΔS > 0: Suggests hydrophobic interactions are the main driving force.

ΔH < 0 and ΔS < 0: Indicates that van der Waals forces and hydrogen bonding are significant.

ΔH < 0 and ΔS > 0: Suggests electrostatic interactions are predominant.

Studies on the binding of various 1,2,4-triazole derivatives to BSA have shown that these interactions are generally spontaneous. For instance, research on thiazole-based carbohydrazide (B1668358) derivatives binding to BSA revealed negative values for ΔG, ΔS, and ΔH, suggesting that hydrogen bonding plays a major role in the binding process. puchd.ac.in Similarly, investigations into the interaction of a novel antitumor drug candidate with human serum albumin indicated that the binding was an exothermic and enthalpy-driven process, with hydrogen bonding and van der Waals forces being the primary contributors. pensoft.net

Fluorescence quenching studies are a common method to investigate the binding of ligands to proteins like BSA. The intrinsic fluorescence of BSA is mainly due to its tryptophan residues. When a ligand binds near these residues, it can quench their fluorescence. The mechanism of quenching can be either dynamic (collisional) or static (formation of a ground-state complex). The Stern-Volmer equation is used to analyze the quenching data. For 1,2,4-triazole acetamide derivatives, a static quenching mechanism is often observed, indicating the formation of a stable complex with BSA. nih.gov

Table 1: Thermodynamic Parameters for the Binding of a Thiazole-Based Carbohydrazide (H1) with BSA

| Parameter | Value | Unit |

| ΔG | Negative | kJ/mol |

| ΔH | Negative | kJ/mol |

| ΔS | Negative | J/mol·K |

| Data derived from a study on a related compound structure, suggesting the nature of interactions. puchd.ac.in |

Site-Selective Binding Analysis

Bovine serum albumin has two primary ligand-binding sites, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). researchgate.net Determining the specific binding site of a ligand is crucial as it can affect the binding of other endogenous or exogenous substances.

Competitive binding experiments are often employed for site-selective binding analysis. In these experiments, site-specific markers are used to compete with the ligand of interest for binding to BSA. Warfarin and ibuprofen (B1674241) are common markers for site I and site II, respectively. By observing the displacement of these markers, the preferential binding site of the new compound can be determined.

Molecular docking studies provide a theoretical approach to predict the binding site and mode of interaction. nih.gov These computational methods simulate the interaction between the ligand and the protein, identifying the most energetically favorable binding pose. For many 1,2,4-triazole derivatives, molecular docking studies have corroborated experimental findings, showing binding within the subdomains of BSA and highlighting key amino acid residues involved in the interaction. nih.govresearchgate.net For example, in the case of a 1,2,3-triazole derivative, both polar and hydrophobic interactions were found to mediate its binding to BSA. researchgate.net

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Scaffolds (Theoretical)

Structure-activity relationship (SAR) studies are fundamental to the rational design of new bioactive compounds. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key molecular features required for a desired therapeutic effect. The 1,2,4-triazole ring is considered a privileged scaffold in medicinal chemistry due to its diverse biological activities, which are attributed to its ability to engage in various non-covalent interactions. nih.govresearcher.life

For 1,2,4-triazole-acetamide compounds, several structural components can be theoretically modulated to optimize their biological activity:

The 1,2,4-Triazole Core: The triazole ring itself is crucial for activity, with its nitrogen atoms acting as hydrogen bond donors and acceptors. researchgate.net The substitution pattern on the triazole ring significantly influences the compound's properties.

The Amino Group at Position 3: The presence of an amino group at the 3-position of the triazole ring has been shown to be important for the anticancer activity of some derivatives. nih.gov Modifications of this group can impact the compound's polarity and hydrogen bonding capacity.

The Acetamide Linker: The acetamide group provides a flexible linker and can participate in hydrogen bonding. The length and rigidity of this linker can be altered to optimize the orientation of the pharmacophoric groups within the target's binding site.

Substituents on the Acetamide Nitrogen: The nature of the substituent on the acetamide nitrogen can significantly affect the compound's lipophilicity and steric properties, thereby influencing its interaction with biological targets.

Theoretical SAR studies for related 1,2,4-triazole derivatives have provided valuable insights. For instance, in a series of N-arylated 5-aryl-1,2,4-triazole-coupled acetamides, the position of substituents on the N-aryl ring was found to be critical for anti-proliferative activity, with an ortho-methyl group enhancing the potency. nih.gov In another study on fused 1,2,4-triazole derivatives, the presence of dihalobenzyl groups was found to be more beneficial for antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

Molecular docking and other computational methods are invaluable tools in theoretical SAR studies. They allow for the prediction of how structural modifications will affect the binding affinity and interaction with a specific biological target, such as an enzyme or receptor. nih.govrsc.org This in silico approach helps to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby streamlining the drug discovery process.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetamide, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, alkylation of 3-amino-1,2,4-triazole with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) under reflux conditions in aprotic solvents like dichloromethane is a common approach. Intermediate purification often involves recrystallization or column chromatography . Continuous-flow synthesis, as demonstrated for structurally similar triazole-acetic acid derivatives, may improve yield and sustainability by optimizing reaction parameters (temperature, solvent, and base selection) .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer :